molecular formula C10H8N2O4 B3331415 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione CAS No. 83039-59-2

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B3331415
CAS No.: 83039-59-2
M. Wt: 220.18 g/mol
InChI Key: PEYUFPYVQJYKPV-UHFFFAOYSA-N
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Description

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione is a heterocyclic compound featuring a pyrrolidinedione core substituted with a 2-pyridinylcarbonyloxy group. This structural motif imparts unique reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. Notably, derivatives of 2,5-pyrrolidinedione have been explored for their inhibitory effects on viral proteases, such as the main protease (Mpro) of SARS-CoV-2, with some compounds demonstrating binding affinities comparable to reference drugs like nirmatrelvir . The compound’s ability to act as a reactive intermediate in organic synthesis, particularly in peptide coupling and crosslinking reactions, further underscores its versatility .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUFPYVQJYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione typically involves the reaction of 2,5-pyrrolidinedione with 2-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the pyridine ring with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : Pyridine and benzoyl groups (e.g., ) enhance target binding via π-π stacking, whereas halogenated analogs (e.g., ) alter electronic properties.
  • Steric Effects : Bulky substituents, as in U-73343, reduce enzymatic inhibition by hindering active-site access .

Antiviral Activity

This compound derivatives have shown promise in inhibiting SARS-CoV-2 Mpro, with binding energies ranging from -7.2 to -8.5 kcal/mol, comparable to nirmatrelvir (-8.1 kcal/mol) . In contrast, U-73343, a structurally similar analog, lacks inhibitory activity against phospholipase C (PLC), highlighting the critical role of the pyrrole-dione moiety in enzyme interaction .

Antimicrobial and Antifungal Properties

Analogous compounds, such as 1-(benzoyloxy)-2,5-pyrrolidinedione, exhibit broad-spectrum antimicrobial activity, with MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Candida albicans . The 2-chlorobenzoyloxy derivative (CAS 68388-08-9) further enhances antifungal potency due to increased membrane permeability .

Enzyme Inhibition and Signal Transduction

U-73122, a pyrrole-dione analog, inhibits PLC-dependent processes (IC₅₀ = 1–5 μM) in platelets and neutrophils, while U-73343 (pyrrolidinedione derivative) remains inactive, underscoring the necessity of the pyrrole ring for PLC binding .

Biological Activity

1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione is a heterocyclic organic compound that has garnered attention for its diverse biological activities. With a molecular formula of C11H8N2O3 and a molecular weight of approximately 218.21 g/mol, this compound features both pyrrolidine and pyridine rings, which contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and structure-activity relationships (SAR).

  • Appearance : White crystalline solid
  • Melting Point : 87-91 °C
  • Boiling Point : 376.9 °C at 760 mmHg
  • Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and chloroform
  • Stability : Good thermal and photochemical stability; stable under acidic conditions but hydrolyzes in basic environments.

Biological Activities

This compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory Activity

The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and conditions such as arthritis and cancer.

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant properties, indicating that this compound may also possess such effects. This opens avenues for research into its use as a treatment for epilepsy or other seizure disorders.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. Further investigation is needed to elucidate its mechanism of action and efficacy against specific pathogens.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Key observations include:

Compound NameStructure TypeNotable Properties
2,5-Dioxopyrrolidin-1-yl isonicotinatePyrrolidine derivativeAnticonvulsant properties
1-Bromo-2,5-pyrrolidinedioneHalogenated derivativeUsed as a brominating agent
3-(Pyridin-4-yloxy)-4-hydroxybutanoic acidHydroxy acid derivativeExhibits anti-inflammatory activity

The dual functionality derived from the pyrrolidine and pyridine rings allows for diverse biological activities not commonly found in similar compounds.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Inflammation Models : In animal models of inflammation, the compound demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli.
  • Seizure Models : In rodent models of epilepsy, the compound showed promise as an anticonvulsant agent, with a notable reduction in seizure frequency compared to control groups.
  • Microbial Inhibition Studies : Laboratory tests indicated that the compound could inhibit the growth of specific bacterial strains, warranting further exploration into its potential as an antimicrobial agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest that the inhibition of COX-2 may play a central role in its anti-inflammatory properties. Additionally, interactions with neurotransmitter systems could explain its anticonvulsant effects.

Q & A

What are the recommended synthetic routes and purification methods for 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione?

Level: Basic
Answer:
A typical synthesis involves nucleophilic substitution or coupling reactions. For example, a pyridine derivative (e.g., 2-pyridinecarbonyl chloride) can react with 2,5-pyrrolidinedione under anhydrous conditions in a polar aprotic solvent like DMF. Key steps include:

  • Reagent addition : Use a base (e.g., potassium carbonate) to deprotonate reactive sites and drive the reaction .
  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) and confirm completion when starting material spots disappear .
  • Purification : Extract with ethyl acetate, wash with ammonium chloride to remove unreacted reagents, and dry over MgSO₄. Final purification may require column chromatography (silica gel, gradient elution) or recrystallization .
  • Yield optimization : Adjust stoichiometry and reaction time based on TLC results. Reported yields for analogous pyrrolidinediones range from 80–93% .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Confirm structural integrity by identifying pyrrolidinedione carbonyl signals (~170–180 ppm in ¹³C NMR) and pyridine aromatic protons (δ 7.5–8.5 ppm in ¹H NMR). Compare with PubChem data for analogous compounds .
  • IR spectroscopy : Detect C=O stretching vibrations (~1750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemistry for crystalline derivatives, as done for structurally similar pyrrolidinediones .

How should researchers evaluate the compound’s stability under experimental conditions?

Level: Basic
Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in airtight containers to prevent hydrolysis .
  • Light sensitivity : Conduct accelerated degradation studies under UV light and compare NMR spectra pre- and post-exposure .
  • Solvent compatibility : Test solubility in DMSO, DMF, and aqueous buffers. Avoid prolonged exposure to moisture to prevent ester bond hydrolysis .

What mechanistic insights exist for reactions involving this compound?

Level: Advanced
Answer:

  • Nucleophilic acyl substitution : The pyrrolidinedione’s carbonyl groups act as electrophilic centers. Computational studies (DFT) can model transition states and regioselectivity .
  • Catalytic pathways : Investigate metal catalysts (e.g., Cu²⁺) for cross-coupling reactions, referencing analogous pyridine-pyrrolidinedione systems .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature conditions .

How can researchers assess the environmental fate of this compound?

Level: Advanced
Answer:

  • Degradation studies : Simulate hydrolysis (pH 3–9) and photolysis (UV irradiation) to identify breakdown products via LC-MS .
  • Partition coefficients : Calculate logP values (e.g., using EPI Suite) to predict bioaccumulation in aquatic systems .
  • Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity, referencing protocols from long-term environmental projects .

How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Level: Advanced
Answer:

  • Replication : Repeat synthesis and characterization under controlled conditions to rule out impurities .
  • Multi-technique validation : Cross-reference NMR, X-ray, and computational data (e.g., molecular docking for stereochemical conflicts) .
  • Dynamic effects : Consider conformational flexibility in solution (NMR) vs. solid-state rigidity (X-ray) .

What role do surfactants or additives play in modifying its reactivity?

Level: Advanced
Answer:

  • Micellar catalysis : Cationic surfactants (e.g., CTAB) can enhance solubility and reaction rates in aqueous media, as shown in pyridine derivative syntheses .
  • Phase-transfer agents : Use tetrabutylammonium bromide to facilitate interfacial reactions in biphasic systems .

What methodologies are used to evaluate its biological activity?

Level: Advanced
Answer:

  • Antimicrobial assays : Screen against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) protocols, referencing pyrrolidinedione derivatives with known activity .
  • Enzyme inhibition : Perform kinetic assays (e.g., fluorescence-based) to test inhibition of target enzymes (e.g., proteases) .
  • Cytotoxicity profiling : Use MTT assays on human cell lines to assess safety margins for pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione
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1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione

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